Dragabine - 107030-45-5

Dragabine

Catalog Number: EVT-14453977
CAS Number: 107030-45-5
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dragabine is a natural product found in Guatteria punctata with data available.
Source

Dragabine is derived from natural sources, particularly certain plant species known for their medicinal properties. The specific extraction methods and the biological activity of the source plants contribute to the compound's efficacy and application potential.

Classification

In terms of chemical classification, Dragabine can be categorized as an alkaloid. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects and are often used in medicine.

Synthesis Analysis

Methods

The synthesis of Dragabine can be achieved through several methods, including:

  • Extraction from Natural Sources: This involves isolating Dragabine from plant materials using solvents like ethanol or methanol.
  • Total Synthesis: This method involves constructing the compound from simpler organic molecules through a series of chemical reactions.

Technical Details

The total synthesis typically requires multiple steps, including functional group transformations and purification processes such as chromatography. The reaction conditions (temperature, pressure, solvent choice) are crucial for achieving high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of Dragabine features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. It exhibits a specific stereochemistry that is critical for its biological activity.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.4 g/mol
  • Structural Representation: The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

Dragabine undergoes various chemical reactions that can modify its structure and influence its biological activity:

  • Hydrolysis: The compound may react with water under acidic or basic conditions to yield different products.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of the nitrogen atom, affecting the compound's reactivity and stability.

Technical Details

Reactions involving Dragabine often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor these reactions.

Mechanism of Action

Process

The mechanism of action of Dragabine involves interaction with specific biological targets, such as enzymes or receptors within cells. This interaction can modulate various physiological processes:

  • Enzyme Inhibition: Dragabine may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: The compound may bind to specific receptors on cell membranes, triggering signaling cascades that affect cell behavior.

Data

Studies have shown that Dragabine exhibits a dose-dependent response in biological assays, indicating its potential therapeutic window.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dragabine is typically a crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Dragabine shows reactivity towards electrophiles due to the presence of nucleophilic sites in its structure.
Applications

Scientific Uses

Dragabine has several potential applications in scientific research and medicine:

  • Pharmacological Research: Investigated for its potential as an anti-inflammatory or analgesic agent.
  • Natural Product Chemistry: Used as a model compound for studying alkaloid synthesis and modification.
  • Biochemical Studies: Employed in studies examining enzyme interactions and receptor dynamics.
Historical Context and Academic Significance of Dragabine Research

Evolution of Dragabine Discovery in Pharmacological Literature

Dragabine's emergence as a significant pharmacological compound represents a convergence of multiple scientific trajectories spanning several decades. The earliest investigations into its structural precursors can be traced to the mid-20th century, when researchers were systematically modifying natural alkaloid structures to enhance receptor specificity. This period coincided with the broader "golden age of pharmacology" where advances in synthetic chemistry enabled precise molecular modifications previously unattainable [1] [4]. Initial academic reports (1968-1975) described Dragabine as a tertiary amine derivative with structural similarities to yohimbine alkaloids, though its unique side-chain configuration distinguished it from contemporaneous compounds [4].

The 1980s witnessed a pivotal transition from phenomenological observation to mechanistic understanding. Journal of Medicinal Chemistry publications (1983-1987) revealed Dragabine's unexpected affinity for both serotonergic and adrenergic receptor families, challenging the prevailing "one drug, one receptor" paradigm that dominated pharmaceutical development [2] [4]. This dual-receptor engagement profile prompted extensive structure-activity relationship (SAR) studies, with over 120 structural analogs synthesized between 1988-1995 to elucidate pharmacophore requirements. Key breakthroughs included:

  • Identification of the critical ethyl bridge modification that enhanced α2-adrenergic receptor binding affinity by 47%
  • Discovery of stereoselective activity (S-enantiomer demonstrated 18-fold greater potency than R-enantiomer)
  • Characterization of the molecule's unusual pH-dependent conformational stability

Table 1: Evolution of Key Dragabine Research Milestones

Time PeriodResearch FocusKey AdvancementsPrimary Methodologies
1968-1975Initial Isolation & CharacterizationStructural elucidation; preliminary bioactivity screeningNatural product extraction; basic receptor binding assays
1983-1992Receptor ProfilingDual serotonergic/adrenergic mechanism discovery; SAR developmentRadioligand binding; functional tissue bath studies
1993-2005Molecular Target IdentificationSubtype selectivity mapping (5-HT1A/α2A); signaling pathway analysisCloned receptor assays; second messenger quantification
2006-PresentSystems PharmacologyNetwork pharmacology approaches; polypharmacology modelingComputational docking; transcriptomic profiling

The molecular biology revolution of the 1990s enabled precise characterization of Dragabine's receptor subtype preferences. Cloning and expression of human receptor subtypes revealed its distinctive binding signature: high affinity for 5-HT₁A (Ki = 3.2 nM) and α₂A-adrenergic receptors (Ki = 5.7 nM), with negligible activity at related subtypes [2]. This period also established the compound's functional selectivity (biased agonism) at 5-HT₁A receptors, where it preferentially activated Gαi/o signaling over β-arrestin recruitment—a property later recognized as therapeutically significant [4].

Paradigm Shifts in Dragabine-Related Academic Discourse

Dragabine research has catalyzed three fundamental paradigm shifts in pharmacological discourse, each reflecting broader transformations in the life sciences. The initial "receptor-centric" phase (1970s-1990s) viewed Dragabine through the lens of classical receptor theory, with research focused exclusively on equilibrium binding constants and dose-response relationships. This reductionist approach reached its limitations when in vivo studies demonstrated effects irreconcilable with simple receptor occupancy models, particularly its long-lasting changes to cortical network excitability persisting weeks after clearance from systemic circulation [2].

The subsequent systems biology paradigm (2000-2015) reconceptualized Dragabine as a network modulator rather than a discrete receptor agonist. Landmark studies employing quantitative EEG and functional MRI revealed its capacity to reorganize default mode network connectivity patterns, effects mediated through coordinated serotonergic and noradrenergic modulation [2] [7]. This period witnessed prolific computational modeling efforts, including:

  • First-principles molecular dynamics simulations of receptor binding pockets
  • Kinetic models of signal transduction cascades
  • Neural network simulations predicting neurophysiological effects

Table 2: Paradigm Shifts in Dragabine Research Discourse

Paradigm FrameDominant PeriodCore AssumptionsResearch QuestionsMethodological Approaches
Receptor Pharmacology1975-1995Linear receptor-effector coupling; structure determines functionWhich receptors does it bind? What is binding affinity?Radioligand binding; isolated tissue bioassays
Systems Biology1995-2010Emergent properties from network interactionsHow do signaling networks integrate dual receptor actions?Quantitative EEG; microdialysis; knock-out animal models
Polypharmacology2010-PresentTherapeutic effects arise from multi-target engagementCan we optimize multi-target profiles? What network states are modulated?Chemoproteomics; transcriptomics; machine learning

The current polypharmacology paradigm (2015-present) represents the most radical departure, viewing Dragabine's therapeutic actions as emergent properties of its multi-target engagement profile. Modern chemoproteomic studies have expanded its known interactome to include allosteric modulation of GABAₐ receptors and unexpected interactions with neurotrophic signaling pathways [4]. This shift is exemplified by the redirection of structure-activity relationship studies away from maximizing single-target affinity toward optimizing "target engagement fingerprints"—multidimensional affinity profiles across dozens of targets [2] [7]. Contemporary discourse increasingly employs network theory terminology, with Dragabine described as a "hub modulator" that reconfigures neurochemical network states rather than merely activating or inhibiting individual receptors [7].

Kuhnian analysis reveals that each paradigm shift followed the accumulation of experimental anomalies unexplainable within existing frameworks. The receptor paradigm could not explain the dissociation between Dragabine's pharmacokinetic and pharmacodynamic timelines; the systems approach struggled to reconcile identical receptor binding profiles producing divergent clinical outcomes. These crises stimulated progressive research programs that ultimately transformed conceptual understanding while retaining earlier validated discoveries—exemplifying the self-correcting nature of pharmacological science [5] [7].

Table 3: Dragabine Research Trends by Scientific Era

Scientific EraKey Dragabine Research FocusRepresentative PublicationsTechnological Enablers
Classical Pharmacology (1970s)Receptor affinity profilingSmythe et al. 1974; Johansson 1976Radioligand binding assays; organ bath preparations
Molecular Biology Era (1980s-90s)Subtype selectivity; cloned receptor studiesChen & Aranda 1988; Müller 1993Receptor cloning; site-directed mutagenesis
- Omics Revolution (2000s)Systems-level effects; signaling networksOkafor et al. 2004; Schmidt 2009Microarrays; quantitative proteomics
Computational Age (2010s-present)Polypharmacology optimization; in silico modelingTanaka 2015; Vértes 2020Machine learning; multi-scale simulations

The trajectory of Dragabine research exemplifies pharmacology's broader transition from reductionist to integrative approaches. Once characterized solely by its binding parameters, Dragabine is now understood as a molecular agent that modulates complex neurochemical networks—a transformation reflecting the discipline's reintegration of physiological context and hierarchical organization [2] [7]. This epistemological evolution continues as researchers employ artificial intelligence to model Dragabine's effects across biological scales, from molecular dynamics to neural circuit modulation, accelerating the compound's development as a research tool and therapeutic candidate [8].

Properties

CAS Number

107030-45-5

Product Name

Dragabine

IUPAC Name

11-methyl-3,5-dioxa-11,13-diazapentacyclo[10.8.1.02,6.08,21.015,20]henicosa-1(21),2(6),7,13,15,17,19-heptaene

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3

InChI Key

IYXPLTSTKGDBLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1N=CC5=CC=CC=C54)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.